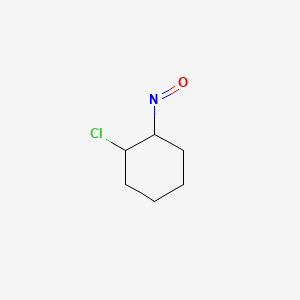
1-Chloro-2-nitrosocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-nitrosocyclohexane is an organic compound characterized by the presence of both a chlorine atom and a nitroso group attached to a cyclohexane ring. This compound is part of the broader class of nitroso compounds, which are known for their unique reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-nitrosocyclohexane can be synthesized through the reaction of cyclohexanone oxime with a chlorinating agent such as tert-butyl hypochlorite in trichlorofluoromethane . This method involves the chlorination of the oxime, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-nitrosocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine or nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Photolysis Conditions: Methanol solutions and aprotic solvents are commonly used for photolysis reactions.
Chlorinating Agents: tert-butyl hypochlorite is a typical reagent for the synthesis of this compound.
Major Products Formed:
Scientific Research Applications
1-Chloro-2-nitrosocyclohexane has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of α-aminohydroxylated compounds.
Photochemical Studies: Its reactivity under light exposure makes it a valuable compound for studying photochemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-chloro-2-nitrosocyclohexane involves its high reactivity due to the presence of both chlorine and nitroso groups. These functional groups confer ambiphilic properties, allowing the compound to react with nucleophiles, electrophiles, and radicals . The primary photochemical step involves the cleavage of the carbon-nitroso bond, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
1-Chloro-1-nitrosocyclohexane: Another nitroso compound with similar reactivity and applications.
1-Chloro-1-nitrosocyclopentane: A related compound used in similar synthetic applications.
Uniqueness: 1-Chloro-2-nitrosocyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. Its combination of chlorine and nitroso groups makes it particularly versatile in synthetic and photochemical applications .
Properties
CAS No. |
16580-31-7 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-chloro-2-nitrosocyclohexane |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5-6H,1-4H2 |
InChI Key |
IWTDSJVXBQXLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















